3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
Descripción
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at the N1 position and a propanamide side chain terminating in a pyridin-3-ylmethyl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridine moiety may improve solubility and binding specificity .
Propiedades
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c21-15-3-5-16(6-4-15)27-19-17(12-25-27)20(29)26(13-24-19)9-7-18(28)23-11-14-2-1-8-22-10-14/h1-6,8,10,12-13H,7,9,11H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCVVJTITYJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 327.34 g/mol. The presence of the fluorophenyl and pyridinyl groups enhances its lipophilicity and bioactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Compounds in this class often inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit Src and Abl tyrosine kinases, leading to antiproliferative effects in cancer cells .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell cycle arrest and programmed cell death. This has been demonstrated in studies involving breast cancer cell lines (MCF-7), where certain derivatives showed significant cytotoxicity through apoptosis induction .
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activities:
- A study highlighted that compounds with similar structures effectively inhibited tumor growth in vitro and in vivo, showcasing their potential as anticancer agents .
- Molecular docking studies revealed high binding affinities to key targets such as the epidermal growth factor receptor (EGFR), suggesting a mechanism for their antiproliferative effects .
Anti-inflammatory Activity
Some derivatives have also demonstrated anti-inflammatory properties comparable to standard anti-inflammatory drugs. For example, a study reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited anti-inflammatory activity close to that of indomethacin .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| Compound A | High | Moderate | EGFR Inhibition |
| Compound B | Moderate | High | Apoptosis Induction |
| This Compound | High | Comparable | Tyrosine Kinase Inhibition |
Case Studies
- In Vitro Studies : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range for several compounds, including our target compound .
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor sizes and improved survival rates, reinforcing the potential for clinical applications in oncology .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Key structural analogs and their differences are summarized below:
Substituent Impact on Efficacy
- Fluorine vs. Chlorine : Fluorine at the phenyl ring (target compound) reduces metabolic degradation compared to chlorine but may weaken halogen bonding .
- Pyridine vs. Trifluoromethylphenyl : The pyridin-3-ylmethyl group in the target compound improves solubility (cLogP = 2.1) vs. trifluoromethylphenyl (cLogP = 3.5), favoring oral administration .
- Side Chain Length: Propanamide (target) vs.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
